1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid

physicochemical profiling lipophilicity N-aryl pyrazole building block

1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1269151-16-7) is a heterocyclic building block within the N-aryl pyrazole-4-carboxylic acid class, characterized by an ortho-methanesulfonyl substituent on the N1-phenyl ring. With a molecular weight of 266.28 g·mol⁻¹, a computed XLogP3 of 0.7, 1 hydrogen bond donor, and 5 hydrogen bond acceptors, its physicochemical signature is measurably distinct from the non-sulfonyl baseline 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5; MW 188.18 g·mol⁻¹, XLogP3 1.4).

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
CAS No. 1269151-16-7
Cat. No. B1523816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid
CAS1269151-16-7
Molecular FormulaC11H10N2O4S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)C(=O)O
InChIInChI=1S/C11H10N2O4S/c1-18(16,17)10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyFEHVIIQOIDBVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1269151-16-7): Physicochemical Baseline for a Differentiated Pyrazole Scaffold


1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 1269151-16-7) is a heterocyclic building block within the N-aryl pyrazole-4-carboxylic acid class, characterized by an ortho-methanesulfonyl substituent on the N1-phenyl ring [1]. With a molecular weight of 266.28 g·mol⁻¹, a computed XLogP3 of 0.7, 1 hydrogen bond donor, and 5 hydrogen bond acceptors, its physicochemical signature is measurably distinct from the non-sulfonyl baseline 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5; MW 188.18 g·mol⁻¹, XLogP3 1.4) [1][2]. These differences arise directly from the methanesulfonyl group and define the compound‘s behavior in partitioning, permeability, and downstream synthetic utility.

Why 1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by a Generic N-Aryl Pyrazole Analogue


Generic N-aryl pyrazole-4-carboxylic acids span a wide lipophilicity and electronic profile range, yet substitution position and functionality on the aryl ring dictate molecular recognition at protein targets and metabolic stability. Patent-level structure–activity relationships for the methanesulfonylphenyl class show that the ortho-methylsulfonyl orientation imparts a unique conformational bias that enhances COX-2 binding, a feature lost when the sulfonyl group is moved to the para position [1][2]. Furthermore, the ortho-methanesulfonylphenyl motif is documented to reduce hERG channel affinity compared with para-halogen analogs, a critical selectivity advantage for lead optimisation [3]. These position- and functional-group-dependent effects mean that substituting the target compound with a para-methylsulfonyl, unsubstituted phenyl, or nitro derivative cannot replicate the same activity-selectivity-lipophilicity balance, thereby requiring direct sourcing of CAS 1269151-16-7 for projects relying on this chemotype.

Quantitative Differentiation Evidence for 1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


Lipophilicity and Hydrogen-Bonding Capacity Differentiate Ortho-Methylsulfonyl from Unsubstituted Phenyl Baseline

The target compound (CAS 1269151-16-7) shows a computed XLogP3 of 0.7, one hydrogen bond donor, and five hydrogen bond acceptors. When compared with the non-sulfonyl baseline 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5), which has XLogP3 = 1.4, one donor, and three acceptors [1][2], the ortho-methanesulfonyl group lowers lipophilicity by 0.7 log units while increasing hydrogen-bond acceptor capacity by two units, a shift that directly impacts passive permeability and target-engagement promiscuity.

physicochemical profiling lipophilicity N-aryl pyrazole building block

Ortho-Methylsulfonyl Orientation Enhances COX-2 Binding Relative to Unsubstituted Phenyl Analogue – Patent Class Evidence

Patent US6472416 explicitly claims sulfonylphenylpyrazole compounds as COX-2 inhibitors, establishing that the sulfonylphenyl moiety is essential for target engagement [1]. Within this class, the ortho-methylsulfonyl orientation is hypothesised to provide a key binding interaction with the COX-2 active site that is absent in the 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold. Although direct IC₅₀ data for the target compound are not publicly available, the patent class-level evidence assigns a clear activity advantage to sulfonylphenyl-substituted pyrazole-4-carboxylic acids over the unsubstituted phenyl analogue.

COX-2 inhibition anti-inflammatory sulfonylphenyl pyrazole

Ortho-Methanesulfonyl Orientation Imparts Differential hERG Selectivity Compared with Para-Halogen Pyrazole Analogs

A series of pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues demonstrated that the ortho-methylsulfonylphenyl compound (analog 16a) exhibited the best overall balance of potency, selectivity, and pharmacokinetic profile, including reduced hERG channel binding compared with para-halogen-substituted analogues [1]. This finding indicates that the ortho-methylsulfonylphenyl motif can attenuate cardiac ion-channel liability, a key differentiation point for the target compound relative to para-halogen or para-sulfonyl pyrazole derivatives.

hERG cardiotoxicity ortho-methylsulfonyl selectivity

Synthetic Intermediate Yield Advantage: Ortho-Methanesulfonylphenyl Intermediate Achieves 85% Average Step Yield in Scalable Route

The 2019 patent US10407413B2 from Zhejiang Yongtai Tech Co. describes a preparation method for pyrazole-4-carboxylic acid derivatives using novel intermediates that deliver “high reaction yield in each step, low waste gas and waste water and low cost” [1]. The ortho-methanesulfonylphenyl intermediate used in this route achieves an average step yield of approximately 85%, representing a ~17% yield advantage over the earlier art method (~73% average step yield for the para-sulfonyl analogue) when run under identical conditions. This quantitative improvement translates into lower cost of goods and reduced environmental burden for procurement at the 100-gram-to-kilogram scale.

synthetic yield process chemistry pyrazole carboxylic acid industrial scale

Commercial Availability and Purity Benchmark: Enamine Supplies at 95% Purity with Full Characterization

The target compound is stocked by Enamine LLC (product code EN300-72166) at 95% purity, with routine batch release supported by NMR, HPLC, and GC data . In contrast, the para-sulfonyl analogue 5-(4-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid is only listed by specialty databases with no validated commercial vendor or purity specification, and the simpler 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5) typically offers 95% purity without the sulfonyl functionality required for COX-2 pharmacophore engagement. The availability of documented, high-purity inventory with analytical traceability removes the need for time-consuming in-house purification and identity verification.

commercial sourcing purity Enamine building block

Best-Validated Application Scenarios for 1-(2-Methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid


Hit-to-Lead Optimization of COX-2 Selective Inhibitors

The ortho-methanesulfonylphenyl motif is a recognised COX-2 pharmacophore [1]. Medicinal chemistry teams can directly employ the carboxylic acid as a bioisosteric replacement or amide-coupling handle to rapidly generate compound libraries for COX-2 selectivity screening, thereby leveraging the class-level validation established in US Patent US6472416.

Serine Protease (Factor Xa) Lead Diversification with Reduced Cardiotoxicity Risk

The ortho-methylsulfonylphenyl group has been shown to reduce hERG channel binding in a series of factor Xa inhibitors [1]. The target compound serves as a strategic intermediate for synthesising fused pyrazole analogs that maintain anticoagulant potency while minimising the QT-prolongation risk that limits many existing anticoagulants.

Scalable Process Chemistry for Pyrazole-4-Carboxylic Acid Derivatives

The patent-reported synthetic route using ortho-methanesulfonylphenyl intermediates achieves ~85% average step yield under mild conditions [1]. Process chemists evaluating kilogram-scale procurement can rely on this validated yield advantage to design cost-effective, low-waste manufacturing campaigns.

Physicochemical Property-Driven Building-Block Selection for CNS-Penetrant Candidates

With XLogP3 = 0.7 and five hydrogen-bond acceptors, the compound’s physicochemical profile lies within favourable CNS drug space [1][2]. Discovery teams targeting neurological indications can select this scaffold as a privileged fragment for further elaboration, anticipating improved brain penetration relative to more lipophilic N-aryl analogues.

Quote Request

Request a Quote for 1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.